molecular formula C11H15ClN2O2 B13319368 Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13319368
M. Wt: 242.70 g/mol
InChI Key: RCOQLFZSHUQGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis of pyrrolidine derivatives dates to the mid-20th century, when chemists began exploiting five-membered nitrogen heterocycles for their conformational rigidity and bioisosteric potential. Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride emerged as part of broader efforts to hybridize pyrrolidines with aromatic systems like pyridine, a strategy aimed at optimizing pharmacokinetic and pharmacodynamic properties. Early work on analogous compounds, such as methyl pyrrolidine-3-carboxylate hydrochloride (PubChem CID 19261352), laid the groundwork for functionalizing the pyrrolidine scaffold with heteroaromatic groups. The introduction of the pyridin-3-yl substituent marked a deliberate shift toward enhancing π-π stacking capabilities and hydrogen-bonding interactions, critical for targeting enzymes and receptors in drug design.

Significance in Modern Drug Discovery Paradigms

In contemporary medicinal chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its structural features—a saturated pyrrolidine ring for conformational restriction, a pyridinyl group for target engagement, and a carboxylate ester for solubility—align with key principles in lead optimization. For instance, orforglipron (PubChem CID 137319706), a clinical-stage glucagon-like peptide-1 receptor agonist, incorporates a pyrrolidine core modified with fluorinated aromatic systems, underscoring the therapeutic relevance of such architectures. The hydrochloride salt form of methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate further improves bioavailability, a critical factor in preclinical development.

Table 1: Comparative Molecular Properties of Selected Pyrrolidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate C11H14N2O2 206.24 Pyridin-3-yl, carboxylate
Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate C11H14N2O2 206.24 Pyridin-4-yl substitution
Orforglipron C48H48F2N10O5 883.0 Polycyclic pyrrolidine core

Data derived from PubChem and Evitachem.

Comparative Analysis with Structurally Analogous Pyrrolidine Derivatives

The positional isomerism of the pyridinyl group profoundly influences molecular behavior. Compared to its 4-pyridinyl analog (PubChem CID 112704503), the 3-pyridinyl variant exhibits distinct electronic properties due to the nitrogen atom’s placement in the meta position, which alters dipole moments and hydrogen-bonding patterns. This positional difference can modulate interactions with biological targets; for example, the 3-pyridinyl group may preferentially bind to hydrophobic pockets in enzymes, while the 4-pyridinyl isomer could engage in stronger cation-π interactions. Additionally, the hydrochloride salt form differentiates this compound from neutral analogs, offering improved crystallinity and handling stability.

The carboxylate ester moiety further distinguishes it from non-esterified pyrrolidine derivatives. This group facilitates prodrug strategies, where enzymatic hydrolysis in vivo releases the active carboxylic acid, a common tactic to enhance membrane permeability. In contrast, simpler pyrrolidine-carboxylic acid derivatives lack this tunable release mechanism, highlighting the strategic advantage of the ester functionalization.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;/h2-5,9-10,13H,6-7H2,1H3;1H

InChI Key

RCOQLFZSHUQGBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2.Cl

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The synthesis of Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride likely involves several key steps:

Specific Synthesis Methods

Analysis of Related Compounds

Pyrrolidine-3-carboxylic Acids

The synthesis of pyrrolidine-3-carboxylic acids involves complex steps, including enantioselective hydrogenation to achieve high yields and purity. These methods can be adapted for the synthesis of Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride by incorporating the pyridin-3-yl group.

Pyridin-3-yl-pyrimidin-2-yl Derivatives

The synthesis of pyridin-3-yl-pyrimidin-2-yl derivatives often involves cross-coupling reactions and the use of catalysts like magnesium oxide nanoparticles for improved efficiency. These techniques could be applied to introduce the pyridin-3-yl group into the pyrrolidine ring.

Data Tables

Given the lack of direct data on Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride , we can consider the synthesis conditions for related compounds:

Compound Synthesis Method Yield Conditions
Pyrrolidine-3-carboxylic acids Enantioselective hydrogenation High yields Moderate conditions
Pyridin-3-yl-pyrimidin-2-yl derivatives Cross-coupling reactions with MgO nanoparticles Improved efficiency Optimized catalyst loading

Chemical Reactions Analysis

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride 4-pyridin-3-yl, 3-COOCH₃ C₁₀H₁₅ClN₂O₂ 230.69 Pyridine substituent introduces heteroaromaticity and polarity .
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride () 4-fluorophenyl, 3-COOCH₃ C₁₂H₁₅ClFNO₂ 259.71 Fluorophenyl group increases lipophilicity compared to pyridinyl .
4-(4-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride () 4-chlorophenyl, 3-COOCH₃ C₁₂H₁₅Cl₂NO₂ 276.16 Chlorophenyl substituent enhances electron-withdrawing effects .
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1, ) 4-CF₃, 3-COOCH₃ C₈H₁₃ClF₃NO₂ 247.64 Trifluoromethyl group increases metabolic stability and lipophilicity .
Methyl pyrrolidine-3-carboxylate hydrochloride () No substituent C₆H₁₂ClNO₂ 165.62 Base structure lacking aromatic substituents; lower molecular weight .
(3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride () 4-CH₃, 3-COOH C₆H₁₂ClNO₂ 165.62 Carboxylic acid replaces ester; impacts solubility and reactivity .

Physicochemical Properties

  • Hydrochloride salt : Enhances aqueous solubility across all analogs, critical for bioavailability in drug development .
  • Trifluoromethyl group (PBXA3229-1) : Increases lipophilicity (logP ~1.5–2.0) and resistance to enzymatic degradation .

Biological Activity

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride has a molecular formula of C11H14N2O2·HCl and a molecular weight of approximately 242.70 g/mol. The compound contains a pyridine ring, which is known to influence its biological interactions significantly. Its structure can be represented as follows:

Molecular Structure C11H14N2O2HCl\text{Molecular Structure }\quad \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects.

Biological Activities

Research indicates that Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on bacterial growth,
NeuropharmacologicalModulation of neurotransmitter systems,
Enzyme InhibitionInhibition of key metabolic enzymes ,

Case Study: Neuropharmacological Potential

In a study focusing on the neuropharmacological effects of Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride, researchers evaluated its impact on neurotransmitter release in vitro. The findings indicated that the compound could enhance the release of dopamine, suggesting a potential role in treating disorders such as Parkinson's disease .

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms underlying the biological activities of Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy and reduced toxicity.
  • Mechanistic Studies : To clarify specific molecular pathways influenced by this compound.

Q & A

Q. What are the common synthetic routes for Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step strategies, such as:

  • Pyrrolidine ring formation : Cyclization of γ-aminocarboxylic acid derivatives or reductive amination of ketones.
  • Pyridine substitution : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridin-3-yl group at the pyrrolidine C4 position .
  • Esterification and salt formation : Treatment with methyl chloride and hydrochloric acid to form the methyl ester and hydrochloride salt .
    Optimization : Adjusting solvent polarity (e.g., DMF for coupling reactions), temperature control (0–25°C for sensitive intermediates), and catalyst screening (e.g., Pd for cross-coupling) can improve yields. Purification via recrystallization or chromatography ensures high purity .

Q. What analytical techniques are critical for structural elucidation of this compound, and how are they applied?

  • X-ray crystallography : Resolves absolute stereochemistry and confirms the pyridin-3-yl substitution pattern. SHELXL software refines crystal structures, even for twinned or high-resolution data .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and verify ester/amine functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 255.08 [M+H]+^+) and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Test for receptor binding (e.g., nicotinic acetylcholine receptors) or enzyme inhibition (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Cell-based studies : Evaluate cytotoxicity (MTT assay) and dose-response relationships (IC50_{50} determination) in cancer or neuronal cell lines .
  • Solubility and stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis, and how can they be addressed?

Challenges : The pyrrolidine C3 and C4 positions create two chiral centers, risking racemization during synthesis. Solutions :

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation with Rh/Ir catalysts .
  • Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives or chiral chromatography (e.g., CHIRALPAK® columns) .
    Validation : Compare optical rotation and circular dichroism (CD) spectra with known standards .

Q. How can contradictory biological activity data be resolved?

Case example : Inconclusive enzyme inhibition results may stem from assay variability (e.g., buffer pH affecting compound stability) or off-target effects. Methodology :

  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics independently .
  • Structural analogs : Compare activity of methyl ester vs. free carboxylic acid derivatives to isolate functional group contributions .
  • Meta-analysis : Pool data from multiple labs to identify trends, adjusting for batch effects (e.g., solvent impurities) .

Q. What computational strategies are effective in studying target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., nAChRs). The pyridin-3-yl group may form π-π interactions with aromatic residues .
  • MD simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories, identifying key hydrogen bonds with the pyrrolidine NH and ester carbonyl .
  • QSAR modeling : Correlate substituent electronegativity (e.g., pyridine vs. benzene) with activity to guide structural optimization .

Q. How do structural analogs differ in pharmacological profiles, and what insights do they provide?

Key comparisons :

CompoundStructural VariationActivity Impact
Ethyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylatePyridin-4-yl substitutionReduced receptor affinity due to altered π-stacking
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylateDifluoromethyl groupEnhanced metabolic stability but lower solubility
(3S,4S)-4-(Trifluoromethyl) derivativeTrifluoromethyl at C4Increased lipophilicity and CNS penetration
Takeaway : Pyridin-3-yl’s meta-substitution favors interactions with hydrophobic binding pockets, while ester groups modulate bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.